(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Descripción
Propiedades
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-33-20-9-7-18(8-10-20)21-11-12-23(27-26-21)29-13-15-30(16-14-29)24(32)22-17-25-31(28-22)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDVZFVTXBHTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions.
Mode of Action
The compound interacts with AChE and BChE enzymes, inhibiting their activity. This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions. The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme.
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE enzymes. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and potentially improve cognitive functions.
Result of Action
The inhibition of AChE and BChE enzymes by the compound leads to increased acetylcholine levels. This can result in enhanced cholinergic transmission, which may improve cognitive functions. The compound has shown promising results in in vitro studies, demonstrating significant inhibitory activity against these enzymes.
Análisis Bioquímico
Biochemical Properties
The compound (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis. This interaction suggests that the compound could play a role in modulating cholinergic transmission, which is crucial for various physiological processes, including muscle function, memory, and cognition.
Cellular Effects
In terms of cellular effects, (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone’s interaction with acetylcholinesterase suggests that it could influence cell function by modulating cholinergic signaling. This could potentially impact various cellular processes, including gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves binding to acetylcholinesterase, inhibiting the enzyme’s activity. This inhibition increases acetylcholine levels, thereby enhancing cholinergic transmission.
Actividad Biológica
The compound (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, with CAS number 1206995-75-6 and molecular formula C24H23N7O2, has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridazine moiety linked to a piperazine ring and a triazole component. The presence of the methoxyphenyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 441.5 g/mol |
| Molecular Formula | C24H23N7O2 |
| CAS Number | 1206995-75-6 |
Acetylcholinesterase Inhibition
Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme critical for the hydrolysis of acetylcholine in synaptic clefts. By inhibiting AChE, the compound can potentially increase acetylcholine levels, which may alleviate symptoms associated with neurodegenerative diseases such as Alzheimer’s disease .
Molecular Docking Studies
Molecular docking studies have shown that the p-methylphenyl group interacts effectively with the AChE's active site, suggesting a strong binding affinity that enhances its inhibitory action. This interaction is crucial for developing cognitive enhancers based on this compound.
Antimicrobial Properties
Preliminary studies highlight the compound's potential antimicrobial activity against various bacterial strains. The presence of bulky hydrophobic groups within its structure may contribute to this activity .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated protective effects against seizures induced by pentylenetetrazole (PTZ), indicating its potential as an anticonvulsant agent .
Case Studies and Research Findings
- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss, supporting its neuroprotective properties.
- Antimicrobial Efficacy : A series of tests against Escherichia coli and Bacillus subtilis showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticonvulsant Testing : In a controlled study, the compound exhibited significant anticonvulsant effects with an effective dose (ED50) lower than that of commonly used anticonvulsants .
Aplicaciones Científicas De Investigación
Structural Features
The compound features a complex arrangement that includes a pyridazine ring, a piperazine moiety, and a triazole unit, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Interaction with Acetylcholinesterase
Research indicates that this compound interacts with acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine. This interaction suggests potential applications in modulating cholinergic signaling pathways, which are vital in various neurological functions and disorders.
Cellular Effects
The inhibition of acetylcholinesterase by this compound may lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission. This property could be beneficial in treating conditions such as Alzheimer's disease or other cognitive impairments where cholinergic signaling is disrupted.
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties. The structural components of (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone may confer similar activities, making it a candidate for further investigation in antimicrobial drug development .
Antitumor Properties
Compounds containing triazole and piperazine derivatives have been associated with antitumor activity. The specific interactions of this compound with cellular pathways involved in apoptosis and cell cycle regulation could position it as a potential anticancer agent .
Case Studies and Research Findings
Comparación Con Compuestos Similares
Core Heterocyclic Variations
The pyridazin core in the target compound distinguishes it from analogs in , which predominantly feature imidazo[1,2-a]pyridine cores (e.g., compounds 8p, 10a–b, 11a–b) . Pyridazin’s six-membered ring with two adjacent nitrogen atoms introduces distinct electronic and steric properties compared to fused five-membered imidazo-pyridine systems. For example, pyridazin’s electron-deficient nature may enhance interactions with nucleophilic residues in biological targets.
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenyl vs. Nitro/Alkyl Groups: The target compound’s 4-methoxyphenyl substituent (electron-donating) contrasts with analogs like 8p (4-methoxy-2-nitrophenyl, electron-withdrawing nitro group) and 10a–b (alkyl chains: propyl/nonyl) . Polar substituents (e.g., nitro in 8p) increase melting points (104–105°C for 8p vs. liquids like 10a–b), suggesting the target compound’s methoxy group may yield intermediate melting behavior.
- Triazole Substituents: The target’s 2-phenyl-1,2,3-triazole differs from analogs with 4-alkyl/cyclopropyl triazoles (e.g., 10a: 4-propyl; 11a: 4-cyclopropyl) .
Piperazine Linker Modifications
The piperazine moiety in the target compound is shared with analogs in –2. However, substituents on the piperazine nitrogen vary:
- : Compounds feature alkyl chains (e.g., 10a–b: ethyl/nonyl) or aromatic groups (8p: 4-methoxy-2-nitrophenyl) .
- : Compound 21 includes a trifluoromethylphenyl group, while compound 5 uses a pyrazol-4-yl substituent .
The target’s unmodified piperazine linker may improve solubility relative to bulkier substituents but reduce lipophilicity compared to trifluoromethyl groups .
Data Table: Key Properties of Structural Analogs
Métodos De Preparación
Retrosynthetic Analysis and Strategic Disconnections
The target compound can be dissected into two primary fragments: the 6-(4-methoxyphenyl)pyridazin-3-yl-piperazine moiety and the 2-phenyl-2H-1,2,3-triazole-4-carbonyl unit. Retrosynthetically, the methanone bridge suggests a coupling between the triazole carboxylic acid and the piperazine-bound pyridazine. Key disconnections include:
- Formation of the pyridazine core via cyclocondensation or cross-coupling.
- Introduction of the 4-methoxyphenyl group at position 6 of pyridazine.
- Functionalization of pyridazine at position 3 with piperazine.
- Synthesis of the 2-phenyl-1,2,3-triazole-4-carboxylic acid.
- Amide bond formation between the triazole acid and piperazine.
Synthesis of the Pyridazine-Piperazine Fragment
Pyridazine Core Construction
The pyridazine ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines or Diels-Alder reactions involving diazine derivatives. Patent WO2003097613A1 discloses a method using 3,6-dichloropyridazine as a starting material, enabling selective substitution at positions 3 and 6.
Step 2: Piperazine Substitution at Position 3
The 3-chloro group is displaced by piperazine under nucleophilic aromatic substitution (NAS) conditions:
$$
\text{6-(4-MeO-C}6\text{H}4\text{)-3-Cl-pyridazine} + \text{piperazine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{3-(piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine} \quad
$$
Optimization : Excess piperazine (3 eq) and prolonged heating (24 h at 110°C) improve conversion.
Synthesis of the 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
Cyclization of Hydrazine Derivatives
The triazole ring is constructed via Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. However, regioselectivity for the 1,2,3-triazole-4-position requires copper-catalyzed conditions:
$$
\text{Phenylacetylene} + \text{Trimethylsilyl azide} \xrightarrow{\text{CuI, TBTA}} \text{2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid} \quad
$$
Modification : The carboxylic acid is obtained by hydrolysis of a nitrile intermediate under acidic conditions (HCl, reflux).
Methanone Bridge Formation
Activation and Coupling
The triazole carboxylic acid is activated to its acid chloride using thionyl chloride, followed by reaction with the pyridazine-piperazine intermediate:
$$
\text{Triazole-COOH} \xrightarrow{\text{SOCl}2} \text{Triazole-COCl} \xrightarrow{\text{pyridazine-piperazine, Et}3\text{N}} \text{Target Compound} \quad
$$
Yield : 65–72% after purification by silica gel chromatography.
Optimization and Mechanistic Insights
Spectroscopic Characterization
Applications and Derivatives
The compound’s structural analogs exhibit PDE4 inhibitory activity (WO2003097613A1) and sphingomyelinase inhibition (PMC8025741). Modifications at the triazole 2-phenyl group or pyridazine 4-methoxyphenyl moiety are explored for enhanced bioavailability.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including:
Formation of the pyridazine core via cyclocondensation of hydrazines with diketones.
Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
Piperazine linkage through Buchwald-Hartwig amination or SNAr reactions.
Triazole incorporation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Optimization :
- Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–120°C) improve yield .
- Catalysts like Pd(PPh₃)₄ for coupling reactions enhance efficiency .
- Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., methoxy at δ 3.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₂₅H₂₃N₇O₂: 478.1945) .
- X-ray crystallography : Resolves piperazine-pyridazine dihedral angles and triazole geometry .
Q. What strategies improve solubility and formulation for in vitro assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) .
- Salt formation : Hydrochloride salts enhance water solubility via protonation of the piperazine nitrogen .
- Nanoformulation : Liposomal encapsulation improves bioavailability in biological matrices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Core modifications : Replace pyridazine with pyrimidine to assess π-π stacking effects .
- Substituent variation : Compare methoxy (electron-donating) vs. nitro (electron-withdrawing) groups on phenyl rings (Table 1) .
- Bioisosteric replacement : Substitute triazole with imidazole to evaluate hydrogen-bonding interactions .
Table 1 : SAR of Key Substituents
| Substituent | Activity (IC₅₀, nM) | Target Affinity |
|---|---|---|
| 4-OCH₃ | 12.4 ± 1.2 | High |
| 4-NO₂ | 45.7 ± 3.8 | Moderate |
| 3-F | 28.9 ± 2.1 | Moderate-High |
Q. What experimental approaches identify the compound’s primary biological targets?
- Methodological Answer :
- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding to MAPK or 5-HT receptors .
- In vitro kinase profiling : Use radiometric assays to measure inhibition of phosphorylated ERK1/2 .
- CRISPR-Cas9 knockout : Validate target relevance by deleting suspected receptors in cell lines .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) across studies .
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates .
- Cell line authentication : Use STR profiling to rule out contamination (e.g., HeLa vs. primary cells) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the methanone group) over 24 hours .
- Plasma stability : Incubate in human plasma (37°C) and quantify parent compound via UPLC .
Q. How can in vivo efficacy studies be designed to evaluate therapeutic potential?
- Methodological Answer :
- Animal models : Use xenograft mice (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg) .
- Pharmacokinetics : Measure Cₘₐₓ, Tₘₐₓ, and half-life via serial blood sampling .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight changes over 28 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
